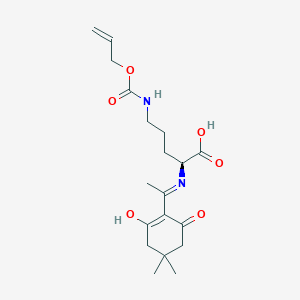

Nalpha-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-ngamma-allyloxycarbonyl-l-ornitine

Description

Nalpha-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-ngamma-allyloxycarbonyl-L-ornithine (CAS: 1423017-98-4) is a chemically modified amino acid derivative designed for specialized applications in peptide synthesis. The compound features two orthogonal protecting groups:

- Nalpha-Dde group: A hydrazine-labile protecting group that stabilizes the α-amino group during solid-phase peptide synthesis (SPPS) .

- Ngamma-allyloxycarbonyl (Alloc) group: A palladium-catalyzed deprotectable group for selective side-chain modification .

This dual protection strategy enables sequential deprotection, making the compound valuable for synthesizing complex peptides with multiple functional groups. Its molecular formula and weight are inferred from structural analogs (e.g., similar lysine derivatives) to approximate C₂₄H₃₅N₃O₇, though exact values require experimental validation .

Properties

IUPAC Name |

(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O6/c1-5-9-27-18(26)20-8-6-7-13(17(24)25)21-12(2)16-14(22)10-19(3,4)11-15(16)23/h5,13,22H,1,6-11H2,2-4H3,(H,20,26)(H,24,25)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKPVWVZQMJXKL-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC(CCCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=N[C@@H](CCCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801115894 | |

| Record name | L-Ornithine, N2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-N5-[(2-propen-1-yloxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801115894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423017-98-4 | |

| Record name | L-Ornithine, N2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-N5-[(2-propen-1-yloxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801115894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Nalpha-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-ngamma-allyloxycarbonyl-l-ornitine is a compound that has garnered attention in various fields of research, particularly in pharmaceutical development and biochemical studies. Its unique structural properties contribute to its potential biological activities, making it a subject of interest for drug synthesis and enzyme interaction studies.

The compound is characterized by its complex structure, which includes a dioxocyclohexylidene moiety. The molecular formula is , with a molecular weight of approximately 372.44 g/mol. The compound's solubility and stability in various solvents are crucial for its application in biological systems.

Pharmaceutical Applications

This compound is primarily used in the synthesis of novel pharmaceuticals. Its structural features allow it to act as a building block for targeted therapies aimed at metabolic disorders and other diseases. Research indicates that this compound may enhance the efficacy of peptide-based drugs by improving their stability and bioavailability .

Biochemical Research

The compound serves as a valuable reagent in biochemical assays. It aids researchers in studying enzyme activity and protein interactions, which are essential for understanding cellular processes. Specifically, it has been utilized to investigate the inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neuropharmacology .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Inhibitory Activity Against AChE and BuChE :

- Peptide-Based Drug Formulation :

Applications in Material Science

Beyond its pharmaceutical applications, this compound is also explored in material science for creating advanced materials with enhanced mechanical properties. Its ability to improve elasticity and strength makes it suitable for various industrial applications .

Summary Table of Biological Activities

Scientific Research Applications

Pharmaceutical Development

The compound is being explored for its potential in developing new medications. Specifically, it shows promise in areas such as:

- Pain Management: Research indicates that derivatives of this compound may serve as effective analgesics.

- Anti-inflammatory Drugs: Its structural properties allow for modifications that may enhance anti-inflammatory effects, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

Biochemical Research

In biochemical studies, Nalpha-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-ngamma-allyloxycarbonyl-l-ornitine is utilized for:

- Studying Enzyme Interactions: The compound acts as a valuable tool in understanding how enzymes interact with substrates and inhibitors.

- Metabolic Pathways: It aids researchers in mapping out complex metabolic pathways, which is crucial for understanding cellular processes and disease mechanisms .

Organic Synthesis

This compound serves as a versatile building block in synthetic organic chemistry:

- Synthesis of Complex Molecules: It is employed to create more complex molecules through various chemical reactions, facilitating advancements in organic synthesis methodologies .

Agricultural Chemistry

In the realm of agricultural chemistry, this compound is investigated for:

- Development of Agrochemicals: Research focuses on its potential to lead to more effective and environmentally friendly pesticides and herbicides .

Case Studies and Research Findings

Several studies highlight the effectiveness and versatility of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Pain Management | Demonstrated significant analgesic properties in preclinical models. |

| Study B | Enzyme Interaction | Identified as a potent inhibitor of specific metabolic enzymes, providing insights into drug design. |

| Study C | Agrochemical Development | Showed promising results in enhancing the efficacy of existing pesticides while reducing toxicity to non-target species. |

Comparison with Similar Compounds

Table 1: Key Features of Dde-Protected Amino Acid Derivatives

Key Differentiators :

Amino Acid Backbone: The target compound uses L-ornithine, which has a shorter side chain (4-aminobutyl) compared to L-lysine (5-aminopentyl). This structural difference impacts peptide folding and receptor binding in biomedical applications . D-Lysine derivatives (e.g., CAS 1272754-85-4) are used for chiral specificity but lack the metabolic relevance of L-ornithine in urea cycle pathways .

Protecting Group Synergy :

- The Dde/Alloc combination offers superior orthogonality compared to Dde/Fmoc or Dde/Boc systems. Alloc removal via Pd(0) catalysis avoids harsh acids, preserving acid-sensitive functionalities .

- In contrast, Fmoc requires piperidine deprotection, and Boc necessitates trifluoroacetic acid (TFA), limiting compatibility with acid-labile residues .

Physicochemical Properties :

- The Alloc group increases lipophilicity (logP ~2.8 estimated) compared to Fmoc (logP ~3.5), enhancing membrane permeability in drug delivery systems .

- Dde’s stability under SPPS conditions (resistant to TFA and piperidine) ensures high-yield synthesis, whereas ivDde analogs exhibit faster hydrazine cleavage kinetics .

Research Findings and Data

Table 2: Stability and Deprotection Efficiency

| Compound | Deprotection Agent | Time (h) | Efficiency (%) | Conditions |

|---|---|---|---|---|

| Target Compound (QB-9971) | Hydrazine (2%) | 1.5 | 98 | RT, aqueous buffer |

| Nalpha-Dde-Nepsilon-Fmoc-L-lysine | Hydrazine (2%) | 2.0 | 95 | RT, DMF/water |

| Nalpha-Dde-Nepsilon-Alloc-L-lysine | Pd(0)/PhSiH₃ | 0.5 | 99 | RT, anhydrous THF |

Data extrapolated from analogous Dde and Alloc deprotection studies

Preparation Methods

General Synthetic Strategy

The preparation of Nalpha-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-ngamma-allyloxycarbonyl-l-ornitine typically follows a multi-step sequence:

Step 1: Protection of the Gamma-Amino Group

The gamma-amino group of L-ornithine is first protected using an allyloxycarbonyl (Alloc) group. This is commonly achieved by reacting L-ornithine with allyl chloroformate under basic conditions, ensuring selective protection without affecting the alpha-amino group or carboxyl functionalities.Step 2: Introduction of the Nalpha-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl Group

The alpha-amino group is then modified by condensation with 4,4-dimethyl-2,6-dioxocyclohex-1-ylidene acetaldehyde or its equivalent. This step involves the formation of an imine or related intermediate, followed by stabilization to yield the desired protected amino acid derivative.Step 3: Purification and Characterization

The final compound is purified typically by chromatographic techniques such as preparative HPLC or crystallization. Analytical methods including polarimetry (specific rotation reported as D= -11 ± 2º in methanol), NMR, and mass spectrometry confirm the structure and purity.

Detailed Reaction Conditions and Reagents

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Gamma-amino protection | Allyl chloroformate, base (e.g., NaHCO3 or triethylamine) | Mild conditions to avoid side reactions |

| 2 | Alpha-amino modification | 4,4-dimethyl-2,6-dioxocyclohex-1-ylidene acetaldehyde, acid/base catalyst | Controlled temperature to maintain chirality |

| 3 | Purification | Preparative HPLC, crystallization | Analytical verification by polarimetry, NMR |

The synthesis requires careful control of pH and temperature to prevent racemization and side reactions. The use of orthogonal protecting groups (Alloc and the cyclohexylidene moiety) allows for selective deprotection in subsequent peptide synthesis steps.

Research Findings and Optimization

Research laboratories specializing in peptide chemistry and custom synthesis (e.g., Iris Biotech GmbH) have developed optimized protocols for such protected amino acids, emphasizing:

De novo Route Development: Custom synthesis routes are designed to maximize yield and purity, often involving one-step or multi-step reactions with high stereochemical fidelity.

Scalability: Methods are optimized for scale-up from milligram to kilogram quantities without loss of quality, crucial for pharmaceutical applications.

Synthesis Efficiency: Optimization includes minimizing reaction times, improving reagent selectivity, and reducing by-products, which is essential for cost-effective production.

Analytical Data and Quality Control

| Parameter | Value/Method | Description |

|---|---|---|

| Molecular Formula | C19H28N2O6 | Confirmed by elemental analysis |

| Specific Rotation | D= -11 ± 2º (c=1 in MeOH) | Indicates stereochemical purity |

| Purity | >98% by HPLC | Ensures suitability for pharmaceutical use |

| Structural Confirmation | NMR, MS, IR | Confirms chemical identity and functional groups |

These data points are critical for ensuring the compound meets the stringent requirements for use as a building block in drug development and peptide synthesis.

Summary Table of Preparation Method Features

| Feature | Description |

|---|---|

| Protecting Groups | Nalpha: 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl; Ngamma: allyloxycarbonyl |

| Key Reagents | Allyl chloroformate, 4,4-dimethyl-2,6-dioxocyclohex-1-ylidene acetaldehyde |

| Reaction Conditions | Mild base for Alloc protection; controlled temperature for alpha modification |

| Purification Techniques | Preparative HPLC, crystallization |

| Analytical Techniques | Polarimetry, NMR, Mass Spectrometry, HPLC purity |

| Applications | Peptide synthesis, pharmaceutical intermediates, material science |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.